N-(4-chloro-2-fluorophenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide
Description
N-(4-chloro-2-fluorophenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide is a structurally complex molecule featuring a piperazine-carbothioamide core linked to a substituted phenyl group (4-chloro-2-fluorophenyl) and a tricyclic 3-azatricyclo[7.3.1.0^{5,13}]trideca-pentaen-dione moiety.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN4O2S/c26-17-7-8-21(20(27)15-17)28-25(34)30-12-9-29(10-13-30)11-14-31-23(32)18-5-1-3-16-4-2-6-19(22(16)18)24(31)33/h1-8,15H,9-14H2,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOICFZGJJNOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=S)NC5=C(C=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological mechanisms, and relevant research findings.
Molecular Structure
- Molecular Formula : C23H18ClFN4O3
- Molecular Weight : 452.87 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a piperazine ring and a tricyclic structure that may contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.
- Receptor Modulation : It can modulate receptor functions by interacting with their binding sites, potentially altering cellular signaling pathways.
Anticancer Activity
Recent studies suggest that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : Research demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms.
Toxicological Profile
Preliminary toxicity assessments indicate:
Case Studies
- Study on Antitumor Effects : A study published in the Frontiers in Oncology highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathway activation .
- Cell Line Testing : In a series of experiments using human cancer cell lines, the compound showed IC50 values in the micromolar range, indicating potent activity against tumor growth .
Data Table of Biological Activity
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The compound belongs to a broader class of piperazine-carbothioamide derivatives. Key structural analogs include:
Key Observations :
- The 4-chloro-2-fluorophenyl substituent introduces both halogenated electron-withdrawing groups (Cl, F), which may enhance metabolic stability and influence electronic interactions compared to methyl (electron-donating) or sulfonyl groups .
- The carbothioamide group (-CSNH-) vs.
Piperazine-Carboxamide Derivatives
describes structurally related piperazine-carboxamide compounds (A1–A6) with varying phenyl substituents. These analogs share a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl-piperazine scaffold but differ in substitution patterns:
Comparison with Target Compound :
- Substituent Position : The target compound’s 2-fluoro and 4-chloro substituents create a steric and electronic profile distinct from A2–A4. Ortho-substituted halogens (e.g., 2-chlorophenyl in A4) correlate with higher melting points, suggesting stronger intermolecular interactions .
Other Carbothioamide Derivatives
lists additional analogs, such as:
- N-(4-butylphenyl)-4-(5-cyanopyridin-2-yl)piperazine-1-carbothioamide: Features a hydrophobic butyl group and cyanopyridine moiety, likely enhancing CNS penetration.
- N-(2-chloranyl-4-methyl-phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide : Combines chloro and fluoro substituents, similar to the target compound but with a methyl group.
Key Differences :
Methodological Considerations for Comparison
Molecular Descriptor Analysis
As noted in and , similarity comparisons rely on molecular descriptors such as topological (connectivity), metric (bond angles), and electronic (charge distribution) parameters. The target compound’s tricyclic system and halogenated aryl groups likely place it in a distinct chemical space compared to simpler piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
